

A Comparative Spectroscopic Analysis of Paniculidine B and Tryptamine

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Compound of Interest

Compound Name: Paniculidine B

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of the indole alkaloid **Paniculidine B**, with a comparative analysis against the well-characterized biogenic amine, Tryptamine.

This guide provides a comprehensive comparison of the spectroscopic data for **Paniculidine B**, a naturally occurring indole alkaloid isolated from *Murraya paniculata*, and Tryptamine, a fundamental indole-containing compound. This analysis is intended to serve as a valuable resource for the identification, characterization, and further investigation of these and related compounds in drug discovery and phytochemical research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Paniculidine B** and Tryptamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Atom Position	Paniculidine B (Predicted)	Tryptamine (DMSO-d ₆ , 400 MHz)[1]
H-1 (NH)	-	10.86 (br s)
H-2	-	7.13 (s)
H-4	-	7.34-7.36 (m)
H-5	-	6.97-6.99 (m)
H-6	-	7.06-7.08 (m)
H-7	-	7.51-7.53 (d)
H-α (CH ₂)	-	2.81-2.85 (t)
H-β (CH ₂)	-	2.75-2.78 (t)
Paniculidine B Specific Protons		
OCH ₃	Data not available	-
CH	Data not available	-
CH ₂ (alkyl chain)	Data not available	-
CH ₃	Data not available	-
CH ₂ OH	Data not available	-
OH	Data not available	-

Note: Experimental ¹H NMR data for **Paniculidine B** is not readily available in the searched literature. The table will be updated as soon as the data is found.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Atom Position	Paniculidine B (Predicted)	Tryptamine (DMSO-d ₆ , 15.09 MHz)[1]
C-2	-	122.53
C-3	-	112.60
C-3a	-	127.40
C-4	-	118.30
C-5	-	118.06
C-6	-	120.75
C-7	-	111.29
C-7a	-	136.34
C-α (CH ₂)	-	42.71
C-β (CH ₂)	-	29.55
Paniculidine B Specific Carbons		
OCH ₃	Data not available	-
C (indole)	Data not available	-
CH	Data not available	-
CH ₂ (alkyl chain)	Data not available	-
CH ₃	Data not available	-
CH ₂ OH	Data not available	-

Note: Experimental ¹³C NMR data for **Paniculidine B** is not readily available in the searched literature. The table will be updated as soon as the data is found.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Table 3: Mass Spectrometry Data

Parameter	Paniculidine B	Tryptamine
Molecular Formula	C ₁₄ H ₁₉ NO ₂	C ₁₀ H ₁₂ N ₂
Molecular Weight	233.31 g/mol	160.22 g/mol
Ionization Mode	ESI-MS (predicted)	ESI-MS/MS
[M+H] ⁺ (m/z)	234.1494	161.1124
Key Fragment Ions (m/z)	Data not available	144.0873, 130.0651, 117.0772, 91.0542

Note: Experimental mass spectrometry fragmentation data for **Paniculidine B** is not readily available in the searched literature.

Infrared Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group	Paniculidine B (Predicted)	Tryptamine (Mull)[1]
O-H Stretch (alcohol)	~3400-3200	-
N-H Stretch (indole)	-	~3400
C-H Stretch (aromatic)	~3100-3000	~3050
C-H Stretch (aliphatic)	~2960-2850	~2930, 2850
C=C Stretch (aromatic)	~1600, ~1470	~1620, 1450
C-O Stretch (alcohol)	~1050	-
C-O Stretch (methoxy)	~1250, ~1030	-
C-N Stretch	~1340	~1340

Note: Experimental IR data for **Paniculidine B** is not readily available in the searched literature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.

NMR Spectroscopy

Sample Preparation: A few milligrams of the purified compound (**Paniculidine B** or Tryptamine) are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in an NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

Data Acquisition: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR: Standard pulse sequences are used to obtain the proton spectrum.
- ^{13}C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity.
- 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons, between protons and carbons, and long-range proton-carbon correlations, respectively, which are essential for unambiguous signal assignment.

Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a small amount of acid (e.g., formic acid) to promote ionization.

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

- Full Scan MS: The instrument is operated in full scan mode to determine the mass-to-charge ratio of the molecular ion ($[M+H]^+$ or $[M-H]^-$).
- Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information.

Infrared (IR) Spectroscopy

Sample Preparation:

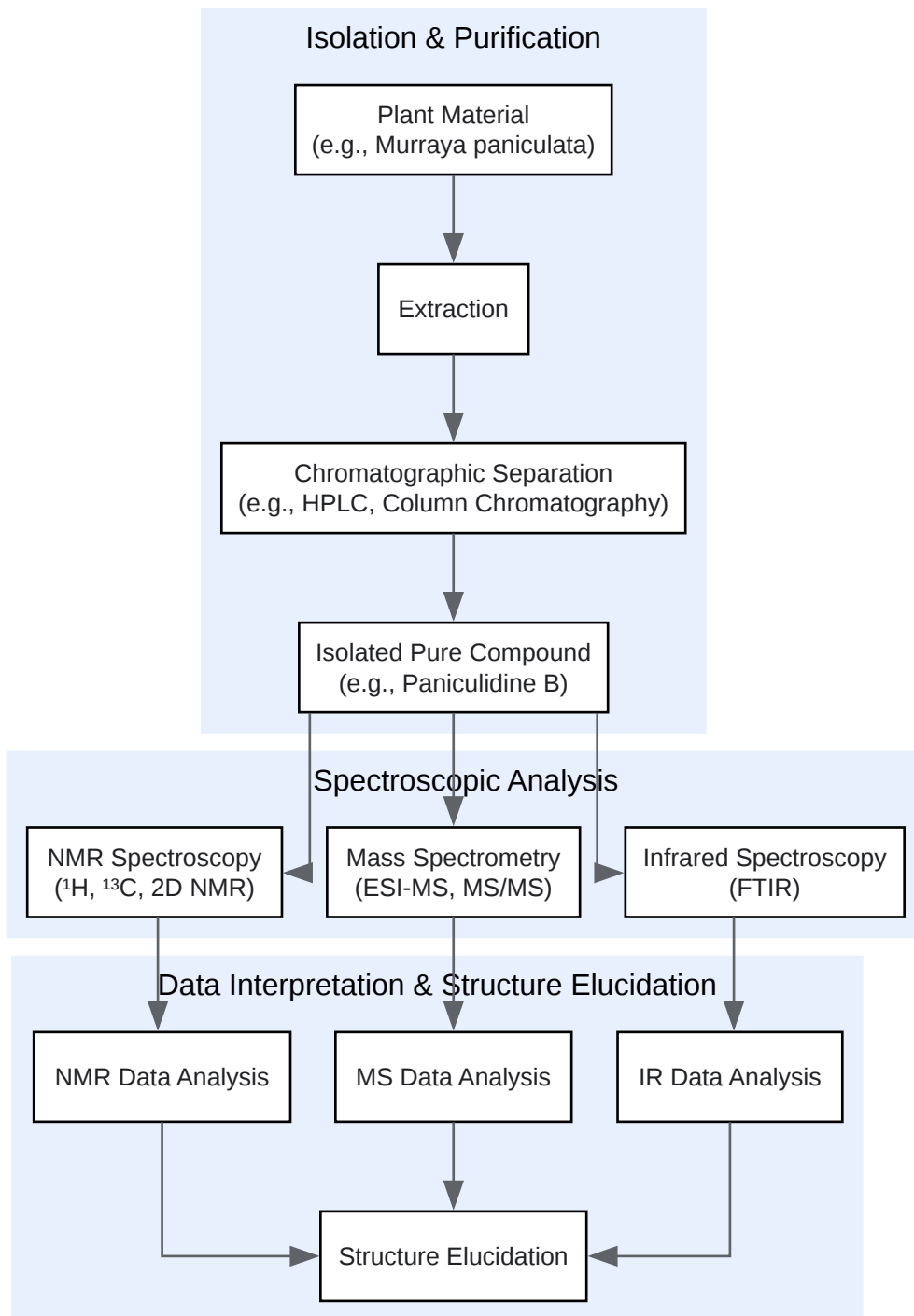
- Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Solid or Liquid Samples (ATR): The sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The background spectrum (of air or the ATR crystal) is first recorded and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Paniculidine B**.

General Workflow for Spectroscopic Analysis of Natural Products



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Caption: Workflow for the isolation and spectroscopic characterization of natural products.

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References

- 1. Diversity in Phytochemical Composition and Medicinal Value of *Murraya paniculata* - PubMed [pubmed.ncbi.nlm.nih.gov]
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